molecular formula C9H9NOS B13682785 3-Methoxy-2-methylphenyl Isothiocyanate

3-Methoxy-2-methylphenyl Isothiocyanate

Katalognummer: B13682785
Molekulargewicht: 179.24 g/mol
InChI-Schlüssel: YFYMWMXMFRNALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylphenyl Isothiocyanate typically involves the reaction of 3-methoxy-2-methylphenylamine with thiophosgene (CSCl2) or other suitable reagents like phenyl chlorothionoformate. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

      Reaction: R-NH2 + R’-N=C=S → R-NH-C(=S)-NHR’

      Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition Reactions: : The compound can participate in addition reactions with compounds containing active hydrogen atoms.

      Reaction: R-H + R’-N=C=S → R-NH-C(=S)-R’

      Conditions: Often performed at room temperature or slightly elevated temperatures.

Common Reagents and Conditions

    Reagents: Amines, alcohols, thiols, etc.

    Conditions: Reactions are usually carried out in organic solvents under mild conditions to prevent decomposition of the isothiocyanate group.

Major Products Formed

    Thioureas: Formed by the reaction with amines.

    Thiocarbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-methylphenyl Isothiocyanate involves its ability to react with nucleophiles, such as amino acids and proteins, through the isothiocyanate group. This reactivity allows it to modify biological molecules and potentially disrupt cellular processes. The compound can target specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity and make it a valuable compound for specific synthetic and biological applications.

Eigenschaften

Molekularformel

C9H9NOS

Molekulargewicht

179.24 g/mol

IUPAC-Name

1-isothiocyanato-3-methoxy-2-methylbenzene

InChI

InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3

InChI-Schlüssel

YFYMWMXMFRNALE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.